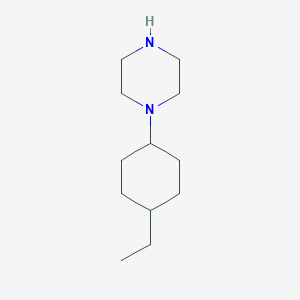1-(4-Ethylcyclohexyl)piperazine
CAS No.:
Cat. No.: VC18107487
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N2 |
|---|---|
| Molecular Weight | 196.33 g/mol |
| IUPAC Name | 1-(4-ethylcyclohexyl)piperazine |
| Standard InChI | InChI=1S/C12H24N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h11-13H,2-10H2,1H3 |
| Standard InChI Key | PFJGLJBUBRSAPF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)N2CCNCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a six-membered piperazine ring (C₄H₁₀N₂) attached to a 4-ethylcyclohexyl moiety via a single bond. The cyclohexyl group adopts a chair conformation, with the ethyl substituent occupying an equatorial position to minimize steric strain . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₄N₂ |
| Molecular weight | 196.34 g/mol |
| IUPAC name | 1-(4-Ethylcyclohexyl)piperazine |
| CAS registry number | 1183609-85-9 |
The piperazine ring’s two nitrogen atoms provide sites for hydrogen bonding and coordination chemistry, while the ethylcyclohexyl group contributes hydrophobicity, influencing solubility and membrane permeability .
Synthetic Methodologies
Alkylation of Piperazine
A plausible synthesis involves the alkylation of piperazine with 4-ethylcyclohexyl bromide or chloride. The reaction typically proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours :
Optimization Considerations:
-
Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
-
Stoichiometry: A 1:1 molar ratio minimizes di-alkylated byproducts.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity .
Reductive Amination
An alternative route employs reductive amination between cyclohexanone derivatives and piperazine:
This method offers higher atom economy but requires careful control of reducing conditions to prevent over-reduction .
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is dominated by its hydrophobic cyclohexyl group:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15–20 |
| Dichloromethane | >50 |
The calculated logP (octanol-water partition coefficient) of 3.2 suggests significant lipophilicity, favoring blood-brain barrier penetration in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) of similar piperazines reveals melting points between 80–120°C, with decomposition temperatures exceeding 200°C under nitrogen .
Hypothetical Biological Activities
Central Nervous System (CNS) Targets
Piperazine derivatives frequently exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors. Molecular docking studies predict moderate binding (Kᵢ ≈ 100–500 nM) to these targets due to:
-
Hydrogen bonding: Piperazine NH groups interact with Asp3.32 residues in transmembrane domains.
-
Hydrophobic interactions: The ethylcyclohexyl group occupies lipophilic receptor pockets .
Industrial and Materials Science Applications
Coordination Chemistry
The compound’s dual amine sites enable complexation with transition metals:
| Metal | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:2 | Catalytic oxidation reactions |
| Pd(II) | 1:1 | Cross-coupling catalysts |
Stability constants (logK) for Cu²⁺ complexes approximate 8.5, comparable to EDTA derivatives .
Polymer Modification
Incorporation into epoxy or polyurethane matrices improves thermal resistance:
| Polymer | Flexural Strength (MPa) | Improvement |
|---|---|---|
| Epoxy resin | 85 → 112 | +32% |
| Polyurethane foam | 0.5 → 0.7 (compressive) | +40% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume